ATM Inhibitor-1

Description

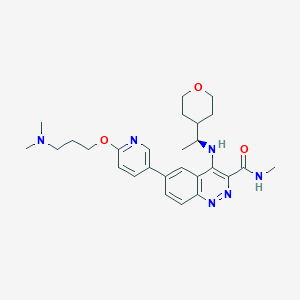

The exact mass of the compound this compound is 492.28488903 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOFSBIUJPEXTG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Synthesis of Novel ATM Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a central role in maintaining genomic integrity. In response to DNA double-strand breaks (DSBs), ATM activates a complex signaling cascade that orchestrates cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its pivotal role, particularly in cancer cells which often exhibit genomic instability, ATM has emerged as a promising therapeutic target.[3][4] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[5] This technical guide provides an in-depth overview of the discovery and synthesis of novel ATM inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The ATM Signaling Pathway

ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks.[6] In its inactive state, ATM exists as a dimer.[3] Upon DNA damage, the MRN complex (MRE11, RAD50, and NBS1) recognizes and binds to the broken DNA ends, which in turn recruits and activates ATM.[1] This activation involves the autophosphorylation of ATM at Serine 1981, leading to its dissociation into active monomers.[3]

Once activated, ATM phosphorylates a multitude of downstream substrates to initiate a signaling cascade.[1][6] Key substrates include:

-

CHK2 (Checkpoint Kinase 2): Phosphorylation of CHK2 at Threonine 68 activates it, leading to the downstream phosphorylation of targets that mediate cell cycle arrest.

-

p53: ATM-mediated phosphorylation of p53 at Serine 15 stabilizes the protein, allowing it to act as a transcription factor for genes involved in cell cycle arrest and apoptosis.[6]

-

KAP1 (KRAB-associated protein 1): Phosphorylation of KAP1 is a critical event in chromatin relaxation, facilitating DNA repair.

-

BRCA1: ATM phosphorylation of BRCA1 is essential for its role in homologous recombination repair.

This signaling cascade ultimately allows the cell to pause the cell cycle to repair the DNA damage or, if the damage is too severe, to undergo programmed cell death.

Novel ATM Inhibitors: A Comparative Overview

Recent drug discovery efforts have yielded several potent and selective small-molecule inhibitors of ATM. These compounds are being investigated for their potential to enhance the efficacy of cancer therapies. Below is a summary of key quantitative data for some of the most promising novel ATM inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity (fold vs. other PIKKs) | Key Features | Reference |

| M3541 | ATM | 0.25 | High | Potent, ATP-competitive, and selective.[7] | [7] |

| M4076 | ATM | <1.0 | High | Orally administered, selective ATP-competitive inhibitor.[2] | [3] |

| AZD0156 | ATM | 0.58 | >1000-fold vs. ATR, DNA-PK, mTOR | Potent, selective, and orally active.[8] | [9][10] |

| KU-59403 | ATM | 3 | >1000-fold vs. other PI3K family members | Improved potency and properties over earlier generations. | [11][12] |

| KU-60019 | ATM | 6.3 | >270-fold vs. DNA-PK, >1600-fold vs. ATR | Good oral bioavailability. |

Synthesis of Novel ATM Inhibitors

The chemical synthesis of novel ATM inhibitors often involves multi-step processes to construct complex heterocyclic scaffolds. As an example, the synthesis of AZD0156 is based on an imidazo[4,5-c]quinolin-2-one core. The general strategy involves the construction of a versatile 6-bromo-4-chloro-7-fluoroquinoline-3-carboxamide intermediate, which then undergoes a series of reactions including Suzuki cross-coupling to introduce various substituents, followed by cyclization to form the final imidazoquinolinone scaffold.[13]

Key Experimental Protocols

The evaluation of novel ATM inhibitors requires a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

In Vitro ATM Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATM kinase activity.

Materials:

-

Recombinant human ATM kinase

-

GST-p53 substrate

-

Kinase buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT)

-

ATP

-

Test compounds (novel ATM inhibitors)

-

Antibody to phospho-p53 (Ser15)

-

Detection system (e.g., TR-FRET)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, GST-p53 substrate, and the test compound at various concentrations.

-

Add recombinant ATM kinase to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 90 minutes.[14]

-

Stop the reaction.

-

Detect the level of p53 phosphorylation at Serine 15 using a specific antibody and a suitable detection method.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce ATM kinase activity by 50%.

Western Blot Analysis of ATM Pathway Activation

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of ATM and its downstream targets in response to DNA damage.

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., ionizing radiation or etoposide)

-

Test compounds (novel ATM inhibitors)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-p53 (Ser15), anti-p-KAP1 (Ser824), and loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a chemical agent.[1]

-

After the desired time point (e.g., 1 hour), wash the cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

-

Wash the membrane and detect the protein bands using an ECL reagent.

-

Quantify the band intensities to determine the extent of inhibition of ATM pathway signaling.

Clonogenic Survival Assay

This assay determines the long-term effect of an ATM inhibitor on the ability of single cells to proliferate and form colonies, particularly in combination with DNA damaging agents.[16]

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

Test compounds (novel ATM inhibitors)

-

DNA damaging agent (e.g., ionizing radiation)

-

6-well plates or culture dishes

-

Fixative (e.g., 6.0% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Harvest a single-cell suspension of the desired cell line.

-

Seed a specific number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.

-

Allow the cells to attach for several hours.

-

Treat the cells with the test compound, the DNA damaging agent, or a combination of both.

-

Incubate the plates undisturbed for 1-3 weeks, allowing colonies to form.[16]

-

When colonies are of a sufficient size (at least 50 cells), aspirate the medium.

-

Fix the colonies with glutaraldehyde.

-

Stain the colonies with crystal violet.[16]

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition to determine the radiosensitizing effect of the ATM inhibitor.

Conclusion

The discovery and development of novel, potent, and selective ATM inhibitors represent a significant advancement in the field of oncology.[4] These compounds hold great promise as chemosensitizers and radiosensitizers, with the potential to improve the therapeutic outcomes for a wide range of cancers. The methodologies and data presented in this guide provide a framework for the continued investigation and optimization of ATM inhibitors as a promising class of anti-cancer agents.

References

- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM Targeting [merckgrouponcology.com]

- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ATM Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ATM Inhibitor-1, a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document details the inhibitor's activity, provides in-depth experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Quantitative Activity of this compound

This compound demonstrates high potency and selectivity for ATM kinase. Its inhibitory activity has been quantified against ATM and a panel of other related kinases to establish its specificity.

| Target Kinase | IC50 (nM) |

| ATM | 0.7 |

| mTOR | 21,000 |

| DNA-PK | 2,800 |

| PI3Kα | 3,800 |

| PI3Kβ | 10,300 |

| PI3Kγ | 3,000 |

| PI3Kδ | 730 |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.

In cellular assays, this compound effectively inhibits ATM with an IC50 of 2.8 nM. In contrast, its activity against other related kinases is significantly lower, with IC50 values greater than 19 µM for PI3Kβ/mTOR and greater than 30 µM for ATR/PI3Kα.[1]

ATM Signaling Pathway

ATM is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[2][3] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis.[2][4]

Experimental Protocols

In Vitro ATM Kinase Assay

This assay quantifies the inhibitory activity of this compound on purified ATM kinase.

Materials:

-

Recombinant full-length ATM kinase

-

GST-p53(1-101) substrate

-

This compound

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)

-

ATP

-

96-well plates

-

Anti-Phospho-p53 (Ser15) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Coat a 96-well plate with 2 µg of GST-p53(1-101) substrate in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

Add the diluted inhibitor and recombinant ATM kinase to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add the primary antibody (anti-Phospho-p53 Ser15) and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.

Cellular Western Blot for ATM Activity

This protocol assesses the ability of this compound to block the phosphorylation of a key downstream target of ATM, p53, in a cellular context.

Materials:

-

Human cancer cell line (e.g., U2OS)

-

This compound

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-Phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture dishes and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by treating with etoposide (e.g., 10 µM for 1 hour) or exposing to ionizing radiation (e.g., 10 Gy).

-

After the desired time, wash the cells with cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Phospho-p53 Ser15) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total p53 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability and Radiosensitization Assay

This assay determines the effect of this compound on the sensitivity of cancer cells to ionizing radiation.

Materials:

-

Human cancer cell line

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Ionizing radiation source

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a known number of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a fixed concentration of this compound or vehicle control for 1 hour.

-

Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells).

-

Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of the inhibitor.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of an ATM inhibitor follows a logical progression from biochemical assays to cellular functional assays.

Conclusion

This technical guide outlines the key in vitro methodologies for the characterization of this compound. The provided data demonstrates its high potency and selectivity for ATM kinase. The detailed experimental protocols serve as a practical resource for researchers in the field of drug discovery and development, enabling the robust evaluation of ATM inhibitors and their potential as therapeutic agents. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanism of action and the characterization process of this class of inhibitors.

References

An In-depth Technical Guide to the Cellular Effects of ATM Inhibition on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ataxia-Telangiectasia Mutated (ATM) is a master kinase that orchestrates the DNA Damage Response (DDR) following DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. A primary function of ATM is to enforce cell cycle checkpoints, providing the cell with a crucial window to repair damaged DNA before it is passed on to daughter cells. Inhibition of ATM kinase activity has emerged as a promising therapeutic strategy, particularly in oncology, as it can sensitize cancer cells to DNA-damaging agents and exploit inherent tumor-specific defects in other DNA repair pathways. This guide provides a detailed technical overview of the cellular consequences of ATM inhibition, focusing on its impact on the G1/S, intra-S, and G2/M checkpoints. It includes quantitative data on cell cycle distribution, detailed experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and workflows.

The Central Role of ATM in Cell Cycle Control

ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] In its inactive state, ATM exists as a non-covalent homodimer. Upon the induction of DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the broken DNA ends, leading to a conformational change in ATM that facilitates its autophosphorylation at serine 1981 and its dissociation into active monomers.[2]

Once activated, ATM phosphorylates a multitude of downstream substrates to initiate a signaling cascade that impacts DNA repair, apoptosis, and, critically, cell cycle progression.[3][4] By halting the cell cycle at distinct checkpoints, ATM ensures that DNA replication (S phase) or cell division (mitosis) does not proceed in the presence of damaged DNA, thereby safeguarding genomic integrity.[5][6]

-

G1/S Checkpoint: This is the primary checkpoint that prevents the replication of damaged DNA. Activated ATM phosphorylates and activates Checkpoint Kinase 2 (Chk2) and the tumor suppressor protein p53.[7] Chk2 can phosphorylate and target the phosphatase Cdc25A for degradation, which prevents the activation of Cyclin E-CDK2, a complex essential for entry into S phase.[4] Concurrently, ATM-mediated phosphorylation of p53 on serine 15 stabilizes it by preventing its degradation by MDM2.[8] Stabilized p53 then acts as a transcription factor to upregulate the expression of p21 (CDKN1A), a potent inhibitor of Cyclin E/A-CDK2 complexes, thus enforcing G1 arrest.[5]

-

Intra-S Checkpoint: Should DNA damage occur while the cell is actively replicating its DNA, the intra-S checkpoint is activated to slow down or halt DNA synthesis. This prevents the replication forks from encountering DNA breaks, which could lead to chromosomal abnormalities. ATM contributes to this checkpoint by phosphorylating several substrates, including NBS1, BRCA1, and SMC1, which are involved in inhibiting replicon initiation.[7]

-

G2/M Checkpoint: This checkpoint serves as the final opportunity to halt the cell cycle before the cell commits to mitosis. It prevents cells with damaged or incompletely replicated DNA from segregating their chromosomes. Similar to the G1/S checkpoint, the ATM-Chk2 signaling axis plays a crucial role by inhibiting the phosphatase Cdc25C.[9] This prevents the activation of the Cyclin B-CDK1 complex, the master regulator of mitotic entry, thereby causing the cell to arrest in the G2 phase.[10]

Cellular Consequences of ATM Inhibition

Pharmacological inhibition of ATM kinase activity effectively dismantles these critical DNA damage-induced checkpoints. This has profound consequences on cell fate, particularly when combined with genotoxic insults.

-

Abrogation of Cell Cycle Arrest: The most direct effect of ATM inhibitors is the overriding of DNA damage-induced cell cycle arrest. Cells treated with an ATM inhibitor fail to arrest in G1, S, or G2 phases following exposure to ionizing radiation (IR) or radiomimetic drugs.[11] This forces cells to proceed through the cell cycle with unrepaired DSBs.

-

Radiosensitization and Chemosensitization: By preventing checkpoint activation and subsequent DNA repair, ATM inhibitors significantly enhance the cytotoxicity of DNA-damaging agents. For example, cells lacking functional ATM are known to be hypersensitive to IR.[1] Pharmacological inhibition recapitulates this phenotype, making ATM inhibitors potent sensitizers for radiotherapy and various chemotherapies (e.g., topoisomerase inhibitors).[12]

-

Induction of Mitotic Catastrophe: When a cell with damaged DNA is forced into mitosis due to ATM inhibition, it often undergoes mitotic catastrophe. This is a form of cell death characterized by aberrant chromosome segregation, leading to the formation of micronuclei and ultimately apoptosis or senescence.

-

Synthetic Lethality: ATM inhibition can be synthetically lethal with defects in other DDR pathways. For instance, combining ATM and ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors has shown synergistic effects in killing cancer cells.[13][14] ATRi treatment can induce replication stress and DSBs, which then require ATM for repair and checkpoint control. Dual inhibition prevents any compensatory signaling, leading to enhanced cell death.[15]

Data Presentation: Quantitative Effects of ATM Inhibition

The following tables summarize quantitative data from studies investigating the effects of ATM inhibitors on cell cycle distribution and DNA damage.

Table 1: Effect of ATM Inhibitor (ATMi) on Cell Cycle Distribution Following DNA Damage

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| DLD-1 (Colon Cancer) | 2,3-DCPE (Induces S-phase arrest) | - | 83.0% | - | [16][17] |

| DLD-1 (Colon Cancer) | 2,3-DCPE + Wortmannin (ATMi) | - | 48.2% | - | [16][17] |

| DLD-1 (Colon Cancer) | 2,3-DCPE + Caffeine (ATMi) | - | 39.6% | - | [16][17] |

| HeLa | IR (Ionizing Radiation) | Decreased | - | Increased | [11] |

| HeLa | IR + KU55933 (ATMi) | Further Decreased | - | Further Increased | [11] |

| A549 (Lung Cancer) | M6620 (ATRi) | Increased | Decreased | - | [13] |

| A549 (Lung Cancer) | M6620 (ATRi) + M3541 (ATMi) | G1 arrest abrogated | - | - | [13] |

Note: Data is compiled from multiple sources and represents the reported effects. Direct comparison between studies should be made with caution due to differing experimental conditions.

Table 2: Quantification of DNA Damage Markers with ATM Inhibition

| Cell Line | Treatment | Endpoint | Result | Reference |

| Human Fibroblasts | IR (2 Gy) | γ-H2AX / 53BP1 foci per cell | Peak at 1 hour, then resolve | [1] |

| Human Fibroblasts | IR (2 Gy) + KU55933 | γ-H2AX / 53BP1 foci per cell | No difference in foci formation or resolution kinetics | [1] |

| A549 (Lung Cancer) | M6620 (ATRi) | % Cells with >5 p-53BP1 foci | Dose-dependent increase | [13] |

Note: The study by Morgan et al. (2010) highlights that transient ATM inhibition affects downstream outcomes like chromosome aberrations and cell death, even if the initial formation and resolution of DNA damage foci appear unchanged.[1]

Mandatory Visualizations

Signaling Pathways and Workflows

References

- 1. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. mdpi.com [mdpi.com]

- 7. The Versatile Functions of ATM Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of ATM enhances DNA repair in G2/M phase of cell cycle and averts senescence in Fuchs endothelial corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of ATM blocks the etoposide-induced DNA damage response and apoptosis of resting human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of ATM Inhibitors in Sensitizing Cancer Cells to Radiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), the most lethal form of DNA damage induced by ionizing radiation (IR).[1][2][3][4] In response to IR, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, and, in some cases, apoptosis, thereby protecting cells from the cytotoxic effects of radiation.[4][5][6] Cancer cells often exploit this pathway to survive radiotherapy. Consequently, inhibiting ATM has emerged as a promising therapeutic strategy to specifically sensitize tumors to radiation.[3][4] Small molecule ATM inhibitors prevent the phosphorylation of downstream targets, effectively crippling the DNA damage response. This leads to the abrogation of cell cycle checkpoints, persistence of lethal DNA damage, and ultimately, enhanced cancer cell death.[1][2] This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and experimental methodologies related to the use of ATM inhibitors as radiosensitizing agents.

The ATM Signaling Pathway in the DNA Damage Response

Ionizing radiation induces DSBs, which are rapidly recognized by the MRE11-RAD50-NBS1 (MRN) complex.[6] The MRN complex recruits and activates ATM, which transitions from an inactive dimer to an active monomer.[3][6] Activated ATM then phosphorylates a multitude of downstream substrates to coordinate the cellular response.[5][7]

Key downstream signaling events include:

-

Cell Cycle Checkpoint Activation: ATM phosphorylates Checkpoint Kinase 2 (CHK2) and the tumor suppressor p53.[1][2][3][5] This leads to the activation of G1/S, intra-S, and G2/M checkpoints, halting cell cycle progression to allow time for DNA repair.[4][5]

-

DNA Repair: ATM facilitates the repair of DSBs through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[5] It phosphorylates key repair proteins, including BRCA1 and H2AX (forming γH2AX), which serves as a scaffold for the recruitment of other repair factors to the damage site.[1][3]

-

Apoptosis: In cases of extensive, irreparable damage, ATM can promote apoptosis, in part through the p53 pathway.[3]

Diagram: ATM Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of ATM in response to radiation-induced DNA damage and how ATM inhibitors (ATMi) disrupt this critical pathway.

Caption: ATM activation by radiation and its subsequent inhibition by ATM inhibitors.

Preclinical Evidence for Radiosensitization

A substantial body of preclinical research demonstrates that ATM inhibitors potently sensitize a wide range of cancer cells to radiation, both in vitro and in vivo.[7][8][9]

In Vitro Data

Studies across multiple cancer cell lines have consistently shown that ATM inhibition leads to:

-

Suppressed DSB Repair: Measured by the persistence of γH2AX foci long after radiation exposure.[1][9]

-

Abrogated Cell Cycle Checkpoints: Cells fail to arrest in G1 or G2 phases post-irradiation, leading them into mitosis with unrepaired DNA damage.[1][2]

-

Reduced Clonogenic Survival: A significant decrease in the ability of cancer cells to form colonies after combined treatment compared to radiation alone.[9][10]

| ATM Inhibitor | Cell Line(s) | Cancer Type | Key Findings & Quantitative Data | Reference(s) |

| M3541 | A549 | Lung | 1 µmol/L M3541 inhibits >90% of IR-induced ATM signaling. Treatment results in a substantially increased fraction of cells with γH2AX foci 24 hours post-IR (5 Gy). | [9] |

| AZD0156 | FaDu | Head and Neck | 30 nmol/L AZD0156 abrogates IR-induced ATM signaling.[7] It is a strong radiosensitizer, and p53 deficiency is a potential biomarker for enhanced sensitization.[11] | [7][11] |

| AZD0156 | Melanoma Cell Lines | Melanoma | Synergistic radiosensitization observed in colony formation assays. A significant G2/M block was induced when combining AZD0156 with IR. | [10] |

| GSK635416A | HNSCC Cell Lines | Head and Neck | Markedly reduced activation of ATM and its downstream target CHK2 in response to IR. Radiosensitization was absent in ATM-mutated cells. | [12] |

| KU-55933 / KU-60019 | Various | Various | Shown to sensitize cancer cells to DSB-inducing agents, including irradiation. | [7] |

In Vivo Data

Animal models have corroborated in vitro findings, demonstrating that systemic administration of ATM inhibitors enhances the tumor-regressive effects of radiotherapy.

| ATM Inhibitor | Animal Model | Cancer Type | Key Findings & Quantitative Data | Reference(s) |

| M3541 / M4076 | Immunodeficient mice with human tumor xenografts | Various | Oral administration with a clinically relevant radiotherapy regimen strongly enhanced antitumor activity, leading to complete tumor regressions. | [1][9] |

| AZD0156 | Lung xenograft model | Lung | Systemic delivery of AZD0156 enhances the tumor growth inhibitory effects of radiation treatment. | [7][8] |

| AZD1390 | Orthotopic PDX models | Breast Cancer CNS Metastasis | Pretreatment with AZD1390 followed by radiation improved average survival to 222 days compared with 123 days in controls. | [13] |

Detailed Experimental Protocols

Reproducible and robust experimental design is critical. The following are detailed methodologies for key assays used to evaluate ATM inhibitor-mediated radiosensitization.

Diagram: General Experimental Workflow

This diagram outlines a typical workflow for assessing the radiosensitizing potential of an ATM inhibitor in vitro.

Caption: A typical experimental workflow for in vitro radiosensitization studies.

Western Blot for ATM Pathway Inhibition

This protocol assesses the inhibition of IR-induced phosphorylation of ATM and its substrates.

-

Cell Treatment: Seed cells (e.g., A549) to achieve 70-80% confluency. Pre-treat with the ATM inhibitor (e.g., 1 µmol/L M3541) or DMSO vehicle for 1 hour.[9]

-

Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[9]

-

Lysis: At specified time points (e.g., 1-6 hours) post-IR, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM Ser1981, anti-p-CHK2 Thr68, anti-p-p53 Ser15) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]

-

Normalization: Strip the membrane and re-probe for total protein levels (e.g., total ATM, CHK2) and a loading control (e.g., GAPDH, β-actin) for normalization.[14]

Immunofluorescence for γH2AX Foci

This method is the gold standard for quantifying DNA double-strand breaks.[15]

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Pre-treat with ATM inhibitor for 1 hour, followed by irradiation (e.g., 5 Gy).[7]

-

Fixation: At desired time points (e.g., 0.5, 4, 24 hours post-IR), fix cells with 4% paraformaldehyde for 30 minutes at room temperature.[1][15]

-

Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[15]

-

Blocking: Block with 5% BSA in PBS for 30-60 minutes.[15]

-

Primary Antibody: Incubate with primary antibody against γH2AX (anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer (e.g., 1:200) overnight at 4°C.[15]

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting & Imaging: Wash, counterstain nuclei with DAPI, and mount coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope.[9]

-

Quantification: Use image analysis software (e.g., Fiji/ImageJ) to automatically count the number of γH2AX foci per nucleus.[15] A cell is often considered positive if it contains >5 foci.[7]

Clonogenic Survival Assay

This assay measures the ability of single cells to proliferate and form a colony, assessing long-term cell viability.

-

Cell Seeding: Plate cells in 6-well plates at densities calculated to yield 50-150 colonies per well, accounting for the toxicity of each treatment condition.

-

Treatment: Allow cells to attach overnight. Treat with the ATM inhibitor for 1 hour before and/or after irradiation with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Remove the drug (if required by the protocol), replace it with fresh media, and incubate plates for 10-14 days until visible colonies form.

-

Staining: Fix colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.

-

Counting: Count colonies containing at least 50 cells.

-

Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each dose. The Dose Enhancement Factor (DEF) can be calculated to quantify the magnitude of radiosensitization.

An Emerging Role: Activation of Innate Immunity via cGAS/STING

Recent evidence reveals a novel mechanism by which ATM inhibition enhances the therapeutic effect of radiation. The combination of ATMi and IR leads to severe chromosomal instability and mitotic errors.[1][2] This results in the formation of micronuclei, which are small, extranuclear bodies containing fragmented chromosomes.[1]

These micronuclei often have fragile envelopes, allowing the enclosed dsDNA to leak into the cytoplasm. This cytosolic dsDNA is recognized by the sensor cGAS (cyclic GMP-AMP synthase), which triggers the STING (stimulator of interferon genes) pathway.[1] Activation of the cGAS/STING/TBK1 pathway leads to the production of type I interferons and other inflammatory cytokines.[1][2] This inflammatory signaling can recruit immune cells to the tumor microenvironment and has been shown to increase cancer cell susceptibility to killing by NK cells.[1] Furthermore, this combination can upregulate the expression of PD-L1, suggesting a powerful rationale for combining radiation, ATM inhibitors, and immune checkpoint blockade.[1]

Diagram: ATMi, Radiation, and cGAS/STING Pathway Activation

Caption: ATM inhibition and radiation lead to cGAS/STING pathway activation.

Clinical Perspective

The promising preclinical data have led to the clinical investigation of several ATM inhibitors. Phase I trials are evaluating the safety, tolerability, and recommended phase II dose (RP2D) of these agents in combination with palliative or definitive radiotherapy.

| ATM Inhibitor | Phase | Trial Identifier | Population | Combination Therapy | Key Findings / Status | Reference(s) |

| M3541 | I | - | Patients with solid tumors | Palliative RT (30 Gy in 10 fractions) | Doses up to 300 mg were well tolerated. 3 of 15 patients (20%) had a confirmed complete or partial response. | [16][17] |

| AZD0156 | I | NCT02588105 | Patients with advanced solid tumors | Olaparib or Irinotecan (Note: RT combinations also explored) | Currently being evaluated. | [7][8] |

| Berzosertib (ATR inhibitor) | I | - | Patients with NSCLC brain metastases | Whole brain radiation therapy | (Note: Berzosertib is an ATR inhibitor, but trials are conceptually similar and informative) Supports ongoing clinical trials. | [18][19] |

Note: While Berzosertib is an ATR inhibitor, its development pathway in combination with radiation provides a relevant paradigm for the clinical testing of DDR inhibitors like ATMi.[18][20]

Conclusion and Future Directions

ATM inhibitors represent a highly promising class of targeted agents that can effectively sensitize cancer cells to the cytotoxic effects of ionizing radiation. By disabling a critical node in the DNA damage response, these inhibitors prevent cancer cells from repairing lethal DSBs, leading to enhanced tumor cell killing. The underlying mechanisms—abrogation of cell cycle checkpoints and inhibition of DNA repair—are well-supported by extensive preclinical data. Furthermore, the discovery that this combination can stimulate an anti-tumor immune response via the cGAS/STING pathway opens up exciting possibilities for triple-combination therapies involving radiation, ATM inhibitors, and immunotherapy.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this approach, such as those with underlying DDR defects (e.g., p53 mutations).[11] Optimizing dosing and radiation schedules to maximize the therapeutic window, particularly to spare normal tissues, will be critical for the successful clinical translation of this potent radiosensitization strategy.[4][21]

References

- 1. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]

- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]

- 5. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiopotentiation Profiling of Multiple Inhibitors of the DNA Damage Response for Early Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berzosertib + Radiation for Brain Metastases from Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 20. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

Structural Biology of ATM Kinase in Complex with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of the Ataxia-telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR), with a specific focus on its complexes with small molecule inhibitors. Understanding these interactions at a molecular level is paramount for the development of novel and effective cancer therapeutics.

Introduction to ATM Kinase

Ataxia-telangiectasia mutated (ATM) is a high-molecular-weight serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like protein kinase (PIKK) family.[1][2] It plays a central role as an apical transducer of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3][4] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, BRCA1, and H2AX, to initiate cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.[2][5][6] Given its critical role in maintaining genomic integrity, the inhibition of ATM is a promising therapeutic strategy, particularly for sensitizing cancer cells to radiation and chemotherapy.[5][7][8]

Structural Overview of ATM Kinase

The human ATM protein is a large, ~350 kDa protein that functions as an obligate homodimer in its inactive state.[2][9] Cryo-electron microscopy (cryo-EM) studies have revealed that the ATM dimer adopts a symmetric, butterfly-shaped architecture.[1][9][10] The protein's structure can be broadly divided into several key domains:

-

N-terminal HEAT repeats: These helical repeats form a large solenoid structure that constitutes the bulk of the protein.[2]

-

FAT (FRAP, ATM, TRRAP) domain: Located towards the C-terminus, this domain is crucial for the overall architecture and dimerization.[1][9]

-

PIKK-regulatory domain (PRD): This domain is involved in maintaining the inactive state of the kinase.[1][9]

-

Kinase Domain (KD): This C-terminal domain harbors the ATP-binding site and is responsible for the phosphotransferase activity. It consists of an N-lobe and a C-lobe, typical of protein kinases.[1][9]

-

FATC domain: A short, conserved motif at the extreme C-terminus, essential for kinase activity.[2][9]

In the inactive dimer, the kinase domain of one monomer is sequestered, preventing substrate access.[11] Activation upon DNA damage, mediated by the MRE11-RAD50-NBS1 (MRN) complex, leads to autophosphorylation at Ser1981, which promotes dimer dissociation into active monomers.[2][11]

Caption: Domain organization of the ATM kinase monomer and inhibitor binding site.

ATM Kinase in Complex with Inhibitors

High-resolution cryo-EM has been instrumental in elucidating how inhibitors bind to the ATM kinase domain. These inhibitors are typically ATP-competitive, occupying the same pocket as the natural substrate, ATP, thereby preventing the phosphotransferase reaction.

Structural Data Summary

The following table summarizes publicly available structural data for human ATM kinase in complex with various inhibitors. These structures provide a framework for understanding inhibitor potency and selectivity and serve as a basis for structure-based drug design.[12]

| PDB ID | Inhibitor | Resolution (Å) | Method | Year |

| 7NI5 | KU-55933 | 2.8 | Cryo-EM | 2021 |

| 7NI4 | M4076 | 3.0 | Cryo-EM | 2021 |

Data sourced from RCSB PDB.[12][13]

Binding Mode of Inhibitors

Structural analyses of ATM-inhibitor complexes, such as with KU-55933, reveal that these molecules bind deep within the catalytic cleft between the N- and C-lobes of the kinase domain.[12] The binding mode and selectivity can be explained by specific interactions with residues lining the ATP-binding pocket, providing a rationale for medicinal chemistry efforts to improve inhibitor properties.[12]

Quantitative Analysis of Inhibitor Potency

The efficacy of ATM inhibitors is quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through in vitro kinase assays.

| Inhibitor | Potency (IC50 / Ki) | Assay Type |

| KU-55933 | 13 nmol/L (IC50) | Kinase Assay |

| Unnamed | <1.000 nM (IC50) | ATM Kinase Assay |

| Unnamed | <1.000 nM (Ki) | Kinase Assay |

Data is indicative and sourced from various publications and databases.[14][15]

Key Experimental Methodologies

The structural and functional characterization of ATM-inhibitor complexes relies on a combination of sophisticated biochemical and biophysical techniques.

Protocol: Cryo-Electron Microscopy of ATM-Inhibitor Complex

This generalized protocol is based on methodologies reported for determining the cryo-EM structures of human ATM.[1][9]

-

Protein Expression and Purification:

-

Full-length human ATM is typically overexpressed in human cell lines (e.g., HEK293) using a stable transfection system.

-

The protein is purified using affinity chromatography (e.g., FLAG-tag based) followed by size-exclusion chromatography to ensure sample homogeneity and purity.

-

-

Complex Formation:

-

The purified ATM dimer is incubated with a molar excess of the specific inhibitor and a non-hydrolyzable ATP analog (e.g., AMP-PNP) with MgCl₂. This ensures the kinase remains in a stable conformation with the inhibitor bound.

-

-

Cryo-EM Grid Preparation:

-

A small volume (3-4 µL) of the ATM-inhibitor complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

-

-

Data Acquisition:

-

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Automated data collection software is used to acquire thousands of micrographs of the frozen particles.

-

-

Image Processing and 3D Reconstruction:

-

Micrographs are processed to correct for beam-induced motion.

-

Individual particle images are picked, classified in 2D to remove junk particles, and then used to generate an initial 3D model.

-

The final high-resolution 3D reconstruction is obtained by 3D classification and refinement, often applying C2 symmetry for the dimer. Focused refinement on the kinase domain can be used to improve the resolution of the inhibitor binding site.

-

-

Model Building and Refinement:

-

An atomic model of the ATM-inhibitor complex is built into the final cryo-EM density map and refined using software like Coot and Phenix.

-

Caption: Generalized experimental workflow for ATM-inhibitor cryo-EM structure determination.

Protocol: In Vitro ATM Kinase Assay

This protocol outlines a common method for measuring ATM kinase activity and determining inhibitor IC50 values.

-

Reagents and Materials:

-

Purified, active ATM kinase.

-

ATM substrate (e.g., a peptide containing the p53 Ser15 sequence).

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP).

-

Kinase assay buffer (containing MgCl₂, DTT, BSA).

-

Test inhibitors dissolved in DMSO at various concentrations.

-

Detection system (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and purified ATM enzyme.

-

Add the test inhibitor from a serial dilution series (or DMSO for control). Incubate for a short period to allow inhibitor binding.

-

Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA or phosphoric acid).

-

-

Detection and Analysis:

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mix onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ATM Signaling Pathway and Inhibition

ATM sits at the apex of a complex signaling cascade. Upon activation by DSBs, it phosphorylates key downstream effectors to orchestrate the cellular response. Inhibiting ATM effectively dismantles this response, preventing the cell from pausing its cycle to repair damage, which ultimately leads to the accumulation of lethal genomic instability in cancer cells undergoing replication or division.

Caption: The ATM signaling pathway in response to DNA damage and its point of inhibition.

Conclusion

The determination of high-resolution structures of ATM kinase in complex with potent inhibitors has been a significant breakthrough for cancer drug discovery. These structural blueprints provide an atomic-level understanding of the molecular interactions that drive inhibitor binding, offering a rational basis for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The integration of structural biology with quantitative biochemical assays and cell-based studies will continue to be essential in advancing novel ATM inhibitors into the clinic.

References

- 1. Structure of the human ATM kinase and mechanism of Nbs1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Structure of the human ATM kinase and mechanism of Nbs1 binding | eLife [elifesciences.org]

- 10. Structure of the human ATM kinase and mechanism of Nbs1 binding | Sciety [sciety.org]

- 11. Autophosphorylation - Wikipedia [en.wikipedia.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. Ki Summary [bindingdb.org]

Preclinical Evaluation of ATM Inhibitor-1 in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ATM Inhibitor-1, a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This document details the mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Concept: Mechanism of Action

This compound, also identified as Compound 21 in its discovery series, is an ATP-competitive inhibitor of the ATM kinase.[1] In response to DNA double-strand breaks (DSBs)—lesions induced by ionizing radiation or chemotherapeutics like topoisomerase inhibitors—the ATM kinase is activated.[2] It then phosphorylates a cascade of downstream proteins, including p53, CHK2, and KAP1, to initiate cell cycle arrest and promote DNA repair.[3][4] By blocking the kinase activity of ATM, this compound prevents this signaling cascade.[5] This abrogation of the DDR leads to the accumulation of unrepaired DNA damage, ultimately driving cancer cells into apoptosis or mitotic catastrophe, particularly when used in combination with a DNA-damaging agent.[5]

Quantitative Data Summary

The preclinical data for this compound demonstrates high potency, selectivity, and in vivo efficacy in combination therapy. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Kinase Selectivity of this compound

| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. ATM (Fold) | Reference |

| ATM | Biochemical | 0.7 | - | [6] |

| ATM | Cellular | 2.8 | - | [2][6] |

| PI3Kδ | Biochemical | 730 | ~1043x | [6] |

| DNA-PK | Biochemical | 2,800 | ~4000x | [6] |

| PI3Kγ | Biochemical | 3,000 | ~4285x | [6] |

| PI3Kα | Biochemical | 3,800 | ~5428x | [6] |

| PI3Kβ | Biochemical | 10,300 | ~14714x | [6] |

| mTOR | Biochemical | 21,000 | ~30000x | [6] |

| ATR/PI3Kα | Cellular | >30,000 | >10714x | [6] |

Table 2: In Vivo Efficacy of this compound in Combination with Irinotecan

| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |

| SW620 Colorectal Xenograft | Irinotecan (50 mg/kg, i.p., once weekly) | 74 | [2] |

| SW620 Colorectal Xenograft | Irinotecan (50 mg/kg) + this compound (50 mg/kg, p.o., 3 days/week) | 106 (Regression) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols used to evaluate this compound.

Cellular ATM Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of this compound to block the phosphorylation of a known ATM substrate in a cellular context following DNA damage.

-

Cell Culture: Plate a human cancer cell line (e.g., A549, HeLa, or SW620) in 96-well plates and grow to 70-80% confluency.

-

Compound Incubation: Pre-incubate cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

-

Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM.

-

Lysis: After a short incubation post-irradiation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification of Phosphorylation:

-

Western Blot: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ATM substrates (e.g., p-KAP1 Ser824, p-CHK2 Thr68) and total protein controls. Use secondary antibodies conjugated to HRP for chemiluminescent detection.

-

ELISA/MSD Assay: Use a quantitative immunoassay platform (e.g., Meso Scale Discovery) with antibodies specific for a phosphorylated ATM substrate to determine the level of inhibition.

-

-

Data Analysis: Quantify the signal for the phosphorylated substrate relative to the total protein or a housekeeping protein (e.g., GAPDH). Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Tumor Xenograft Efficacy Study

This protocol details the in vivo evaluation of this compound in combination with the topoisomerase inhibitor irinotecan in a human colorectal cancer xenograft model.[2]

-

Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously implant SW620 human colorectal adenocarcinoma cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a mean volume of approximately 150-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).

-

Treatment Regimen:

-

Vehicle Group: Administer the vehicle for both irinotecan and this compound on the prescribed schedule.

-

Irinotecan Monotherapy Group: Administer irinotecan at 50 mg/kg via intraperitoneal (i.p.) injection once per week.

-

Combination Therapy Group:

-

Administer irinotecan at 50 mg/kg (i.p.) once per week.

-

Beginning 24 hours after each irinotecan dose, administer this compound at 50 mg/kg via oral gavage (p.o.) once daily for three consecutive days.

-

-

-

Monitoring: Monitor tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21 days).

-

Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Values over 100% indicate tumor regression.

-

Ethical Considerations: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the preclinical evaluation of this compound.

Caption: ATM Signaling Pathway and Point of Inhibition.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for Using ATM Inhibitor-1 in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to orchestrate DNA repair, cell cycle arrest, and apoptosis.[2][3] Due to its critical role in maintaining genomic integrity, ATM has emerged as a significant target in cancer therapy. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents and may be effective as a monotherapy in tumors with specific DNA repair deficiencies.[2]

ATM Inhibitor-1 is a potent and selective inhibitor of ATM kinase activity.[4] It serves as a crucial tool for studying the physiological roles of ATM and for evaluating the therapeutic potential of ATM inhibition. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological effects.

Mechanism of Action

This compound is a highly potent and selective, orally active inhibitor of ATM with an IC50 of 0.7 nM. It shows significantly weaker activity against other kinases such as mTOR, DNA-PK, and PI3K isoforms, highlighting its specificity.[4] In cellular assays, this compound demonstrates an IC50 of 2.8 nM for ATM.[4] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response. This leads to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis in cancer cells.

Data Presentation

The following tables summarize quantitative data from representative experiments investigating the effects of ATM inhibition.

Table 1: Selectivity of this compound Against Various Kinases

| Kinase | IC50 (µM) |

| ATM | 0.0007 |

| PI3Kδ | 0.73 |

| DNA-PK | 2.8 |

| PI3Kγ | 3 |

| PI3Kα | 3.8 |

| PI3Kβ | 10.3 |

| mTOR | 21 |

Data adapted from MedchemExpress.[4]

Table 2: Effect of ATM Inhibition on Cell Cycle Distribution in A549 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DMSO (Control) | 45 | 35 | 20 |

| ATM Inhibitor (1 µM) | 43 | 36 | 21 |

| Ionizing Radiation (5 Gy) | 25 | 20 | 55 |

| IR + ATM Inhibitor (1 µM) | 40 | 30 | 30 |

Representative data showing that ATM inhibition can abrogate radiation-induced G2/M arrest.[5]

Table 3: Induction of Apoptosis by Etoposide in HL60 Cells

| Treatment Time (hours) | % Apoptotic Cells (Sub-G1 Population) |

| 1 | 4 |

| 2 | 14 |

| 3 | 61 |

| 4 | 76 |

| 5 | 79 |

Data demonstrating the time-dependent induction of apoptosis following DNA damage, a process regulated by ATM.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the desired concentrations of this compound for the indicated time.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 1 hour at 4°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (as above)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as required.

-

Harvest and fix the cells in ice-cold 70% ethanol as described in the apoptosis assay protocol.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature.

-

Analyze the cell cycle distribution (G1, S, and G2/M phases) using a flow cytometer and appropriate software.

Western Blotting for ATM Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the ATM pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-12% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-γH2AX, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

References

- 1. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of ATM Inhibitor-1 for Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATM (Ataxia-Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle control and DNA repair.[1] Inhibition of ATM is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. ATM Inhibitor-1 is a potent and selective inhibitor of ATM kinase. Determining the optimal concentration of this inhibitor is crucial for obtaining accurate and reproducible results in various biochemical and cell-based assays. This document provides detailed protocols and guidelines for establishing the optimal working concentration of this compound.

Data Presentation

The effective concentration of an ATM inhibitor can vary depending on the assay type (biochemical vs. cellular) and the specific cell line used. Below is a summary of reported IC50 values and effective concentrations for this compound and other well-characterized ATM inhibitors.

| Inhibitor | Assay Type | Target/Cell Line | IC50 / Effective Concentration |

| This compound | Biochemical (Cell-free) | ATM Kinase | 0.7 nM |

| This compound | Cellular | ATM Kinase | 2.8 nM |

| M3541 | Biochemical (Cell-free) | ATM Kinase | 0.25 nM |

| M3541 | Cellular | A549, A375, RKO | >90% inhibition at 1 µM |

| KU-55933 | Biochemical (Cell-free) | ATM Kinase | 12.9 nM |

| KU-55933 | Cellular | HeLa | ~300 nM |

| KU-60019 | Cellular | Glioblastoma | 3 µM (for radiosensitization) |

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a target by 50%. The optimal concentration for a specific experiment may be higher or lower than the IC50 and should be determined empirically.

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the points of inhibition by this compound.

Caption: ATM signaling pathway upon DNA double-strand breaks.

Experimental Workflow for Determining Optimal Concentration

The following workflow outlines the steps to determine the optimal concentration of this compound for your specific assay.

Caption: Experimental workflow for optimal concentration determination.

Experimental Protocols

Western Blot for Phospho-ATM and Downstream Targets

This protocol is to assess the inhibition of ATM kinase activity by measuring the phosphorylation status of its downstream targets.

Materials:

-

Cells of interest

-

This compound

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

Lysis buffer (RIPA or similar) with phosphatase and protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-KAP1 (Ser824)

-

Total KAP1

-

Phospho-Chk2 (Thr68)

-

Total Chk2

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

The next day, pre-treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide) for a specified time (e.g., 30 minutes to 1 hour).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Determine the concentration of this compound that effectively inhibits the phosphorylation of its targets.

-

Cell Viability Assay (MTT Assay)